4-fluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and a solvent, such as absolute ethanol. The mixture is stirred at an elevated temperature (around 50°C) for several hours to ensure the completion of the reaction. The product is then isolated by evaporating the solvent and recrystallizing the crude product from hot ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom and the hydroxy and methoxy groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C15H13FN2O3 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13FN2O3/c1-21-14-8-10(2-7-13(14)19)9-17-18-15(20)11-3-5-12(16)6-4-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
HSLJCVFRPDQHIY-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.